molecular formula C18H18N2O3 B2505878 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 335222-91-8

7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

Cat. No.: B2505878
CAS No.: 335222-91-8
M. Wt: 310.353
InChI Key: TVKCXCPWUFLTHY-UHFFFAOYSA-N
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Description

7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those structurally similar to 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, have been identified as effective anticorrosive agents for metallic surfaces. These derivatives exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic atoms through coordination bonding. This property is enhanced by polar substituents like methoxy and amino groups, which contribute to their high electron density, essential for the formation of these complexes (Verma, Quraishi, & Ebenso, 2020).

Neuroprotection and Immunomodulation

Compounds structurally related to this compound have shown potential in neuroprotection and immunomodulation. The metabolism of tryptophan, for instance, involves kynurenines, with quinolinic acid acting as an NMDA receptor agonist and neurotoxin, while kynurenic acid serves as a neuroprotectant and NMDA receptor antagonist. This balance between neurotoxic and neuroprotective effects plays a significant role in neurological disorders, suggesting a potential area for the application of quinoline derivatives in neuroprotection (Vámos et al., 2009).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives, including those structurally similar to this compound, have been extensively studied for their anticancer and antimicrobial properties. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids, showcasing significant bioactivities. Quinoline alkaloids like quinine and camptothecin have laid the groundwork for antimalarial and anticancer drug development, respectively, indicating the potential of quinoline derivatives in medical and pharmaceutical fields (Shang et al., 2018).

Properties

IUPAC Name

7-methoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKCXCPWUFLTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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